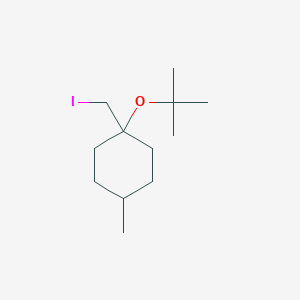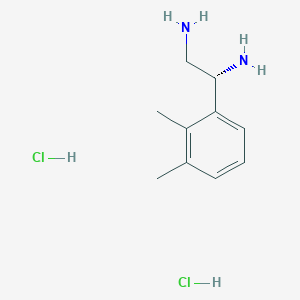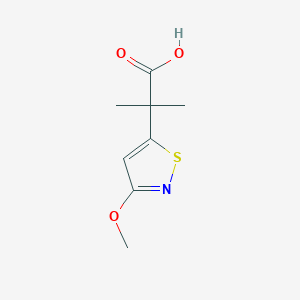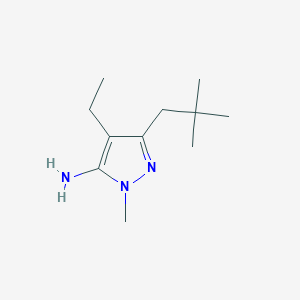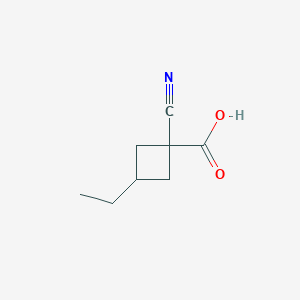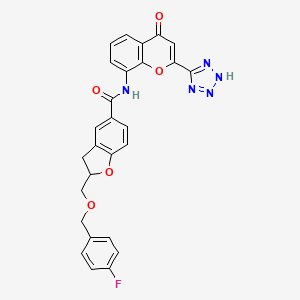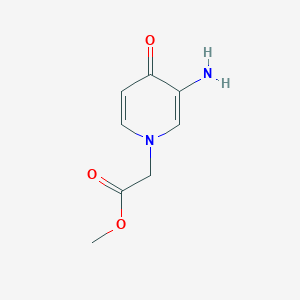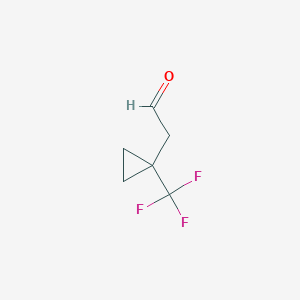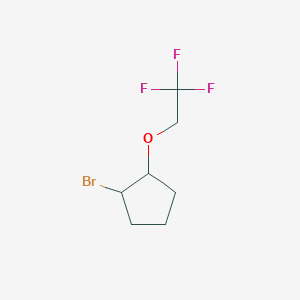
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane is an organic compound with the molecular formula C7H10BrF3O. This compound is characterized by the presence of a bromine atom and a trifluoroethoxy group attached to a cyclopentane ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst to form 2-(2,2,2-trifluoroethoxy)cyclopentanol. This intermediate is then brominated using a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield cyclopentane derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substitution reactions yield various substituted cyclopentane derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in cyclopentane derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoroethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and molecular targets, leading to potential pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Similar structure but with a benzene ring instead of a cyclopentane ring.
1-Bromo-2-fluorocyclopentane: Similar structure but with a fluorine atom instead of the trifluoroethoxy group.
Uniqueness: 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclopentane is unique due to the presence of both a bromine atom and a trifluoroethoxy group on a cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H10BrF3O |
|---|---|
Molekulargewicht |
247.05 g/mol |
IUPAC-Name |
1-bromo-2-(2,2,2-trifluoroethoxy)cyclopentane |
InChI |
InChI=1S/C7H10BrF3O/c8-5-2-1-3-6(5)12-4-7(9,10)11/h5-6H,1-4H2 |
InChI-Schlüssel |
MTUICFGPJCQRSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)Br)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13061549.png)


![1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline](/img/structure/B13061570.png)
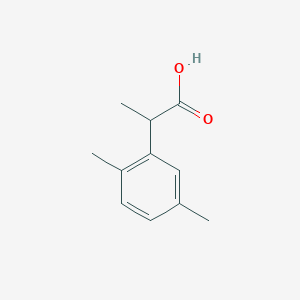
![[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B13061577.png)
